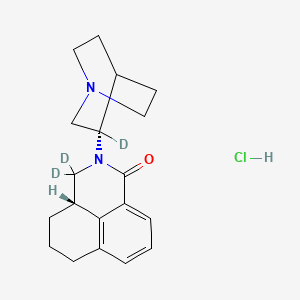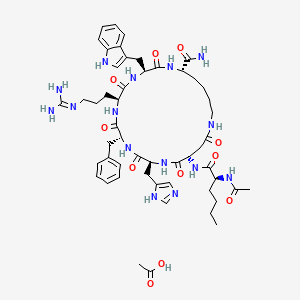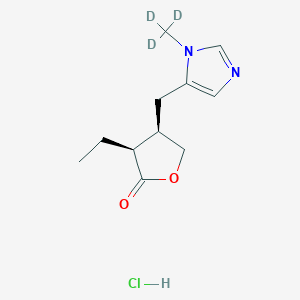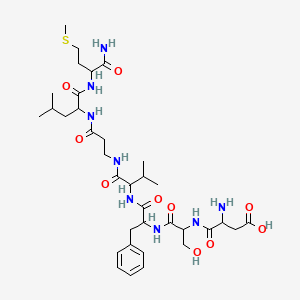
(S,S)-Palonosetron-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palonosetron-d3 (hydrochloride) is a deuterated form of palonosetron hydrochloride, a potent and selective serotonin 5-HT3 receptor antagonist. It is primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The deuterated form, palonosetron-d3, is often used in scientific research to study the pharmacokinetics and metabolism of palonosetron due to its stable isotopic labeling.
准备方法
合成路线和反应条件
帕洛诺司琼-d3 (盐酸盐) 的合成涉及将氘原子掺入帕洛诺司琼分子中。一种常见的方法是在氘气存在下对前体化合物进行催化氢化。前体,通常是四氢异喹啉衍生物,发生还原反应形成氘代帕洛诺司琼。 该反应在受控条件下进行,使用负载在碳上的钯催化剂和氘气,在甲醇等合适的溶剂中进行 .
工业生产方法
帕洛诺司琼-d3 (盐酸盐) 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用高纯度起始原料和优化的反应条件,以确保最终产品的产率和纯度高。氘气和负载在碳上的钯催化剂的使用被放大,并且对反应进行监测以保持一致的质量。 最终产品通过结晶和过滤技术进行纯化,以达到所需的纯度水平 .
化学反应分析
反应类型
帕洛诺司琼-d3 (盐酸盐) 经历各种化学反应,包括:
氧化: 化合物在特定条件下可以被氧化形成相应的氧化产物。
还原: 还原反应可用于修饰分子中的官能团。
取代: 取代反应可以在芳环或氮原子上的特定位置发生。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 负载在碳上的钯和氘气用于还原反应。
取代: 卤化试剂,如溴或氯,可用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能生成羟基化衍生物,而取代反应可能将卤素原子引入分子中。
科学研究应用
帕洛诺司琼-d3 (盐酸盐) 因其稳定的同位素标记而被广泛用于科学研究。一些主要应用包括:
药代动力学研究: 用于研究帕洛诺司琼在体内的吸收、分布、代谢和排泄。
代谢途径分析: 有助于识别帕洛诺司琼的代谢途径和中间体。
药物相互作用研究: 用于调查可能涉及帕洛诺司琼的药物-药物相互作用。
生物学研究: 用于与 5-羟色胺受体及其在恶心和呕吐中的作用相关的研究。
作用机制
帕洛诺司琼-d3 (盐酸盐) 通过选择性结合 5-羟色胺 5-HT3 受体发挥作用,这些受体位于脑干化学感受器区域的中央和胃肠道的周围。通过阻断这些受体,帕洛诺司琼可以阻止 5-羟色胺的结合,5-羟色胺是一种参与催吐反应的关键神经递质。 这种抑制减少了与化疗和手术相关的恶心和呕吐的发生 .
相似化合物的比较
帕洛诺司琼-d3 (盐酸盐) 与其他 5-羟色胺 5-HT3 受体拮抗剂,如昂丹司琼、格拉司琼和多拉司琼进行比较。一些关键区别包括:
结合亲和力: 与其他拮抗剂相比,帕洛诺司琼对 5-HT3 受体的结合亲和力更高。
作用持续时间: 帕洛诺司琼的作用持续时间更长,使其对 CINV 的急性期和延迟期均有效。
类似的化合物包括:
- 昂丹司琼
- 格拉司琼
- 多拉司琼
- 曲普司琼
这些化合物具有类似的作用机制,但在药代动力学特征、结合亲和力和临床应用方面有所不同。
属性
分子式 |
C19H25ClN2O |
|---|---|
分子量 |
335.9 g/mol |
IUPAC 名称 |
(3aS)-3,3-dideuterio-2-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydrobenzo[de]isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1/i11D2,17D; |
InChI 键 |
OLDRWYVIKMSFFB-RAVRUBKISA-N |
手性 SMILES |
[2H][C@]1(CN2CCC1CC2)N3C(=O)C4=CC=CC5=C4[C@@H](C3([2H])[2H])CCC5.Cl |
规范 SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10783309.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10783316.png)
![decyl (E)-6-[(1S,2S,3S,4R)-3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate](/img/structure/B10783324.png)

![N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783359.png)
![(1R,4S,4'Z,5'S,6R,6'S,8R,10E,13R,14E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-4'-(trideuteriomethoxyimino)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10783363.png)


![N-[2-[2-[6-[6-(2-amino-3-hydroxyoctadec-4-enoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783388.png)

![(2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B10783394.png)

